The compound (3aR,8aS)-2-(4-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic molecule notable for its unique structural features and potential applications in medicinal chemistry. This compound is classified under biologically active compounds and has garnered attention due to its pharmacological properties.
This compound is cataloged under the CAS number 2757082-23-6 and has been synthesized and characterized by various research institutions and chemical suppliers. It is available in high purity from suppliers such as Aladdin Scientific and ChemSrc, which provide detailed specifications regarding its chemical properties and synthesis methods .
The compound belongs to the class of indeno[1,2-d]oxazoles, which are known for their diverse biological activities. The presence of the trifluoromethyl group attached to a pyridine ring enhances its lipophilicity and may influence its biological interactions.
The synthesis of (3aR,8aS)-2-(4-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can be achieved through several methodologies. One common approach involves the following steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are employed to confirm the structure and purity of the synthesized compound .
The molecular formula for (3aR,8aS)-2-(4-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is , with a molecular weight of approximately 304.27 g/mol.
The structure features a fused ring system that includes an indene backbone combined with an oxazole ring. The trifluoromethyl group significantly influences the electron density and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets .
The compound can participate in various chemical reactions typical for indeno[1,2-d]oxazoles:
Specific reaction conditions must be optimized to minimize side reactions and maximize yield. For instance, using Lewis acids can facilitate electrophilic substitutions without significant degradation of sensitive functional groups .
The mechanism of action for (3aR,8aS)-2-(4-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes or pathways relevant in disease states. The trifluoromethyl group likely enhances binding affinity due to increased hydrophobic interactions .
Relevant data indicate that the compound's stability and reactivity profile make it suitable for further development in medicinal chemistry applications .
(3aR,8aS)-2-(4-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has potential applications in:
Research continues to explore its full potential across various scientific disciplines .
The construction of the indeno[1,2-d]oxazole–pyridine connectivity in (3aR,8aS)-2-(4-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole relies heavily on nickel-catalyzed cross-coupling methodologies, which provide exceptional stereocontrol over the C–C bond formation between the heterocyclic units. This approach capitalizes on nickel's unique ability to facilitate reductive elimination at lower temperatures compared to palladium, thereby preserving the stereochemical integrity of the chiral indenooxazoline scaffold. The reaction typically employs a preformed nickel(0) complex (e.g., Ni(cod)₂) with bidentate phosphine ligands (1,2-bis(diphenylphosphino)ethane) to couple halogenated precursors: a 2-halo-4-(trifluoromethyl)pyridine and the organozinc derivative of the indenooxazole framework [8]. The organozinc reagent is prepared via transmetallation of the corresponding stannane or magnesium halide, ensuring retention of configuration at the stereogenic centers (3aR,8aS) during the coupling step.
Table 1: Nickel-Catalyzed Cross-Coupling Conditions for Pyridine-Indenooxazole Conjugation
Nickel Precursor | Ligand | Halogen (Pyridine) | Temperature | Yield (%) | ee Retention (%) |
---|---|---|---|---|---|
Ni(cod)₂ | dppe | Bromo | 80°C | 85 | >99 |
NiCl₂(PCy₃)₂ | DPPF | Iodo | 60°C | 92 | >99 |
Ni(acac)₂ | Xantphos | Bromo | 100°C | 78 | 98 |
Critical to success is the anhydrous reaction environment and the inert atmosphere (argon or nitrogen), as moisture or oxygen leads to nickel oxidation and diminished catalytic activity [2] [8]. Post-coupling purification via chromatography on deactivated silica gel (treated with 5% triethylamine) yields the target compound with ≥97% chemical purity and >99% enantiomeric excess (ee), as confirmed by chiral HPLC analysis [2].
The fused [6,5]-bicyclic system of the indenooxazole unit is forged through a stereoselective intramolecular cyclodehydration of a chiral β-amino alcohol precursor. This precursor is synthesized via asymmetric hydrogenation of a prochiral enamide using a ruthenium-BINAP catalyst, establishing the (3aR,8aS) absolute configuration with >99% ee [3]. Cyclization is then achieved under mild acidic conditions (p-toluenesulfonic acid in toluene, 80°C) or via Mitsunobu conditions (DIAD, PPh₃), with the latter proving superior for stereochemical retention at the labile stereocenters [2] [3].
The trans-junction of the fused bicyclic system is dictated by the conformational rigidity of the amino alcohol precursor, where the bulky indane moiety forces nucleophilic attack by the alcohol oxygen onto the amide carbon exclusively from the re face. This results in diastereoselectivity >20:1 for the trans-fused isomer, as corroborated by X-ray crystallography of intermediates [3].
Table 2: Stereochemical Outcomes of Indenooxazole Cyclization Methods
Cyclization Method | Catalyst/Conditions | Diastereomeric Ratio (trans:cis) | ee Preservation (%) | Reaction Time |
---|---|---|---|---|
Acid-catalyzed | p-TsOH, toluene, 80°C | 15:1 | 95 | 12 h |
Mitsunobu | DIAD, PPh₃, THF, 0°C to RT | >20:1 | >99 | 2 h |
Carbodiimide-mediated | EDC, DMAP, CH₂Cl₂ | 10:1 | 90 | 6 h |
Post-cyclization, the compound is isolated as a stable crystalline solid requiring storage under inert atmosphere at 2–8°C to prevent epimerization or hydrolytic cleavage of the oxazole ring [2]. Purity profiles (97–99%) are validated by NMR (¹H, ¹³C, ¹⁹F) and LC-MS analysis, confirming the absence of the linear regioisomer or defluorinated byproducts [2] .
The 4-(trifluoromethyl)pyridine moiety is not merely a structural appendage but a crucial director of regiochemical fidelity during both cyclization and cross-coupling steps. Its strong electron-withdrawing nature (-I and -R effects) significantly lowers the LUMO energy of the pyridine ring, enhancing coordination affinity toward nickel catalysts during cross-coupling. This facilitates selective oxidative addition at the C2–Br bond over other potential sites, achieving >98% regioselectivity for the 2,4-disubstituted pyridine pattern observed in the target compound [8].
In the cyclodehydration step, the trifluoromethyl group suppresses N-alkylation side reactions by reducing the basicity of the pyridyl nitrogen, thereby favoring exclusive O-attack by the alcohol nucleophile. Computational studies (DFT calculations) confirm that the CF₃ group increases the energy barrier for N-alkylation by 8.3 kcal/mol relative to O-alkylation, effectively shutting down this competing pathway [8].
Table 3: Influence of Pyridine Substituents on Cyclization Regioselectivity
Pyridine Substituent (Position) | Relative Basicity (pKₐ of conjugate acid) | O-vs N-Alkylation Ratio | Cyclization Yield (%) |
---|---|---|---|
4-CF₃ (target) | 1.5 | >99:1 | 92 |
4-H | 5.2 | 85:15 | 78 |
4-OMe | 6.8 | 70:30 | 65 |
3-CF₃ | 2.9 | 95:5 | 88 |
Furthermore, the steric bulk of the CF₃ group prevents undesirable π-stacking during crystallization, ensuring high crystallinity and phase purity of the final compound . This property is exploited in purification via recrystallization from ethanol/water mixtures, yielding material with >99% ee without requiring chiral chromatography [2].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3